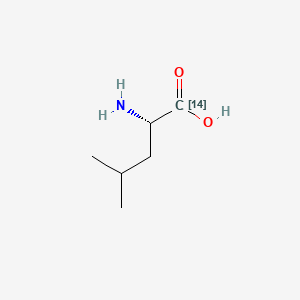

(1-14C)Leucine

Description

Significance of Radiolabeled Tracers in Metabolic Investigations

Radiolabeled tracers are instrumental in the study of metabolic fluxes and reaction networks within biological systems. nih.gov By replacing an atom in a molecule with its radioactive isotope, researchers can track the molecule's path and transformations. wikipedia.org This technique offers high sensitivity and specificity, making it ideal for determining the activity of specific metabolic pathways. creative-proteomics.com

The use of carbon-14 (B1195169) (¹⁴C) is particularly advantageous in these studies due to its metabolic stability compared to other isotopes like tritium (B154650) (³H). openmedscience.com This stability ensures that the radiolabel remains with the core structure of the molecule, allowing for accurate tracking. openmedscience.com These tracers are fundamental to a variety of research applications, including the study of glucose metabolism, fatty acid synthesis, and lipoprotein metabolism. wikipedia.org

In practice, a radiolabeled metabolite is introduced into a biological system, and its subsequent distribution and incorporation into other molecules are measured. nih.gov This allows for the direct determination of intracellular fluxes by tracking the depletion of the labeled compound and the accumulation of its products. nih.gov Such studies provide a powerful means to understand the intricate workings of metabolism and how they are altered in various physiological and pathological states. creative-proteomics.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

6109-63-3 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

133.17 g/mol |

IUPAC Name |

(2S)-2-amino-4-methyl(114C)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+2 |

InChI Key |

ROHFNLRQFUQHCH-BXQGICHFSA-N |

SMILES |

CC(C)CC(C(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H]([14C](=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)N |

Other CAS No. |

36724-65-9 |

sequence |

L |

Origin of Product |

United States |

Leucine S Central Role in Protein Homeostasis

Foundational Role of Leucine (B10760876) as an Essential Amino Acid in Protein Homeostasis Research

Leucine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in regulating protein homeostasis, the balance between protein synthesis and degradation. researchgate.netnih.gov It serves not only as a building block for new proteins but also as a signaling molecule that modulates key metabolic pathways. nih.govscielo.br

One of the most significant functions of leucine is its ability to stimulate muscle protein synthesis. nih.govresearchgate.net It achieves this by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. researchgate.netnih.gov The activation of mTOR by leucine leads to the phosphorylation of downstream targets that initiate the translation of mRNA into protein. nih.gov

Furthermore, leucine has been shown to decrease the breakdown of muscle protein. researchgate.netmdpi.com This dual action of promoting synthesis and inhibiting degradation makes leucine a critical factor in maintaining muscle mass and function. mdpi.com Research using tracers like (1-¹⁴C)Leucine has been instrumental in elucidating these mechanisms. By tracking the incorporation of labeled leucine into proteins, scientists can directly measure the rates of protein synthesis in various tissues and under different conditions. nih.govnoaa.gov

A study on the metabolic fate of (1-¹⁴C)Leucine in rats revealed important insights into its breakdown. The study identified β-hydroxy-β-methylbutyrate (HMB), a metabolite known to enhance muscle mass, as a product of leucine metabolism. nih.govresearchgate.net It also showed that the metabolic pathway of leucine can be influenced by the amount of leucine present. nih.gov

The table below summarizes findings from a study investigating the metabolic fate of (1-¹⁴C)Leucine in rats, highlighting the distribution of radioactivity in plasma one hour after oral administration at two different doses.

| Dose of (1-¹⁴C)Leucine | % Radioactivity as ¹⁴C-Leucine | % Radioactivity as ¹⁴C-HMB |

| 3 mg/kg | 96.3% | Not Detected |

| 1,000 mg/kg | 73.1% | 3.1% |

This table is based on data from a study on the absorption, distribution, metabolism, and excretion of (1-¹⁴C)Leucine in adult Sprague-Dawley rats. nih.gov

Another critical aspect of leucine metabolism is the recycling of amino acids from protein degradation back into the precursor pool for new protein synthesis. nih.gov Studies using (1-¹⁴C)Leucine have been crucial in quantifying this recycling process, which is essential for accurate measurements of protein synthesis rates. nih.govsnmjournals.org

The following table presents data from a study that measured the unidirectional uptake of L-[1-¹¹C]leucine in the brains of healthy adult volunteers, demonstrating the influence of plasma amino acid concentrations on this process.

| Gender | Mean Plasma LNAA Concentration (μmol/L) | Mean Plasma Leucine Concentration (μmol/L) |

| Men | 981 ± 86 | 64 ± 20 |

| Women | 850 ± 76 | 58 ± 21 |

This table is based on data from a study quantifying protein synthesis in the human brain using L-[1-¹¹C]leucine PET. snmjournals.org LNAA refers to large neutral amino acids.

Investigation of Protein Turnover Dynamics Using 1 14c Leucine

Quantification of Protein Synthesis Rates

The quantification of protein synthesis rates using (1-14C)Leucine involves introducing the tracer into a biological system and subsequently measuring its incorporation into the protein pool. The rate of protein synthesis is calculated by dividing the amount of labeled protein formed over a specific period by the integrated specific activity of the precursor pool (the pool of free leucine (B10760876) available for protein synthesis). pnas.org A key consideration in these measurements is the potential for recycling of unlabeled leucine derived from protein degradation back into the precursor pool, which can dilute the tracer and affect the accuracy of the synthesis rate calculation. pnas.orgnih.gov

In Vitro Cellular Models

In vitro models provide controlled environments to study cellular processes, including protein synthesis, free from the systemic complexities of a whole organism.

Cultured cell lines are instrumental for investigating the molecular mechanisms that regulate protein synthesis. Studies have utilized this compound to probe these processes in various cell types.

Fibroblasts: Research on human skin fibroblasts has involved growing cell cultures in the presence of [14C]leucine to identify and characterize the proteins synthesized and secreted into the culture medium. nih.gov In other studies, cell-free protein synthesis systems developed from WI-38 human diploid fibroblasts have been used to determine the rate at which ribosomes incorporate [14C]leucine into proteins, providing insights into translational control. nih.gov

Pancreatic Beta-Cells: Leucine plays a significant role in regulating gene transcription and protein synthesis in pancreatic beta-cells. researchgate.netnih.gov The metabolism of L-[U-14C]leucine, specifically its decarboxylation to produce 14CO2, has been measured to understand how leucine metabolism influences the mTOR-signaling pathway, a key regulator of protein synthesis. diabetesjournals.org In studies of diabetic models, the relative incorporation of 14C-labeled amino acids and 3H-leucine into proinsulin has been measured in isolated pancreatic islets to investigate defects in insulin (B600854) synthesis. jci.org Leucine is recognized to stimulate insulin secretion by acting as both a metabolic fuel and an allosteric activator of glutamate (B1630785) dehydrogenase. nih.gov

Isolated tissue explants maintain the cellular architecture of the original tissue, allowing for the study of protein synthesis in a more physiologically relevant context than dispersed cell cultures.

Muscle: A method utilizing isolated rat soleus (slow-twitch) and extensor digitorum longus (fast-twitch) muscles allows for the direct measurement of protein synthesis, estimated from the rate of L-[1-14C]leucine incorporation into muscle proteins. researchgate.net This technique also permits the simultaneous assessment of protein breakdown and leucine oxidation. researchgate.net Early studies using isolated rat hemidiaphragms demonstrated that leucine stimulates the incorporation of other radiolabeled precursors into protein, suggesting it plays a regulatory role in both protein synthesis and degradation. nih.gov

Liver: Liver explant systems have been employed to study the kinetics of protein synthesis. nih.gov Research using rat liver slices labeled with radioactive leucine has helped to identify the subcellular sites of protein synthesis, such as ribosomes on the rough endoplasmic reticulum, and trace the subsequent migration of newly synthesized proteins. nih.gov In studies of metabolic states, protein synthesis in the liver of starved rats was found to be significantly decreased, as measured by the incorporation of [1-14C]leucine. researchgate.net

Mammary Gland: The synthesis of milk proteins has been investigated using isolated, perfused mammary gland models. The incorporation of L-[U-14C]leucine into casein was demonstrated in perfused lactating guinea-pig mammary glands, with a mean transit time of approximately 100 minutes from the perfusate into secreted casein. portlandpress.com In lactating rats, the capacity of mammary tissue to transaminate and oxidize [1-14C]leucine increases dramatically, suggesting an important role for the gland in branched-chain amino acid catabolism during lactation. nih.gov

Cultured Cell Lines (e.g., fibroblasts, pancreatic beta-cells)

In Vivo Animal Models (e.g., rodent, avian, ovine systems)

In vivo animal models are essential for understanding how protein turnover is regulated within the integrated physiological system of a living organism. The use of this compound in these models allows for both tissue-specific and whole-body measurements.

By administering this compound systemically and then analyzing specific tissues, researchers can create a profile of protein synthesis rates across different organs and how they respond to various physiological or pathological conditions.

Rodent Models: In vivo studies in lactating rats have shown a six-fold increase in the incorporation of L-[U-14C]leucine into mammary gland proteins compared to virgin rats, while hepatic protein synthesis remained unchanged. portlandpress.com Comparisons of different tracer administration techniques, such as continuous infusion versus a flooding dose of [1-14C]leucine, have been performed in rats to refine the measurement of fractional protein synthesis rates in tissues like the liver and skeletal muscle. portlandpress.com In obese Zucker rats, [1-14C]-Leucine turnover studies were used to evaluate whole-body protein metabolism, while tissue-specific synthesis in muscle and liver was measured with a different tracer. plos.org

Avian Models: Research using cockerel liver explants has provided insights into the precursor pool for protein synthesis, indicating that it is at least partially supplied directly from the exogenous medium rather than the intracellular acid-soluble pool. nih.gov

The table below presents research findings on tissue-specific protein synthesis rates in ovine models.

| Animal Model | Tissue | Condition | Protein Synthesis Rate (nmol Leu/min/kg tissue) | Research Finding |

| Sheep | Liver | Fed | ~12 µmol/min (net utilization) | Hepatic protein metabolism was largely unaffected by a 3-day fast. nih.gov |

| Sheep | Hindquarters (Muscle) | Fed | 30 ± 4 µmol/min | Protein synthesis decreased significantly after a 3-day fast. nih.gov |

| Sheep | Hindquarters (Muscle) | Fasted | 20 ± 3 µmol/min | Fasting led to a net release of leucine from muscle. nih.gov |

| Lactating Goat | Mammary Gland | Early Lactation | Substantial synthesis observed | No significant difference in synthesis rates between early and late lactation when corrected for tissue mass. nih.govcambridge.org |

| Lactating Goat | Mammary Gland | Late Lactation | Substantial synthesis observed | Appreciable turnover of both tissue and milk proteins was evident. nih.govcambridge.org |

Whole-body protein synthesis reflects the sum of all protein synthetic activities in an organism. This compound is a key tracer for these estimations.

Rodent Systems: A common method for estimating whole-body protein synthesis in rats involves the continuous infusion of [1-14C]leucine and the measurement of expired 14CO2. physiology.org The fraction of the infused leucine that is oxidized is inversely related to the fraction incorporated into protein, allowing for the calculation of the total rate of synthesis. physiology.org This technique has been validated against other methods, such as those based on the plasma specific activity of leucine's ketoacid, α-ketoisocaproate. physiology.org Studies have shown that conditions like bacterial infection significantly increase whole-body protein synthesis rates in rats. portlandpress.com Conversely, starvation leads to a marked decrease in whole-body protein synthesis and proteolysis. researchgate.net

Ovine Systems: Whole-body protein synthesis and degradation in sheep have been determined through the systemic infusion of [1-14C]leucine. nih.gov By measuring leucine turnover, researchers have quantified the dynamic state of protein metabolism. For instance, in fed sheep, the rate of whole-body protein synthesis was found to be significantly higher than the rate of protein degradation, indicating a state of net protein accretion. nih.gov Dietary manipulations, such as protein supplementation in lambs on roughage-based diets, have been shown to increase leucine flux and its incorporation into protein, reflecting an enhanced rate of whole-body protein synthesis. semanticscholar.orgjournals.co.za

The table below summarizes findings on whole-body protein turnover in animal models.

| Animal Model | Condition | Leucine Flux (µmol/min) | Protein Synthesis (µmol Leu/min) | Protein Degradation (µmol Leu/min) |

| Fed Sheep | Post-absorptive | 108 (turnover) | 92 ± 6 | 71 ± 5 |

| Fasted Sheep (3 days) | Post-absorptive | Decreased | Decreased by 27% | Increased |

| Healthy Rat | Post-absorptive | - | Higher with flooding dose vs. continuous infusion | - |

| Bacteremic Rat | Post-absorptive | - | Significantly higher than healthy rats | - |

| Fed Rat | Post-absorptive | 197 ± 14 (appearance from proteolysis) | 159 ± 12 | 197 ± 14 |

| Starved Rat (3 days) | Post-absorptive | 134 ± 9 (appearance from proteolysis) | 116 ± 8 | 134 ± 9 |

Tissue-Specific Protein Synthesis Profiling

Assessment of Protein Degradation Pathways

The degradation of cellular proteins is a fundamental process, primarily mediated by the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway. thermofisher.com this compound is instrumental in quantifying the activity of these pathways.

A common method to measure the degradation of long-lived proteins, a key function of autophagy, involves pre-labeling cellular proteins with this compound. nih.gov After a "chase" period to allow for the degradation of short-lived proteins, the rate of release of acid-soluble radioactivity from the labeled long-lived proteins is measured. This release is an indicator of autophagic activity. nih.gov To distinguish between the contributions of the proteasomal and lysosomal pathways, specific inhibitors are employed. For instance, lysosomal inhibitors can block the final degradation step in autophagy, leading to an accumulation of autophagosomes and allowing for the quantification of autophagic flux. nih.gov

Research has shown that in cultured hepatocytes, nutrient deprivation significantly induces the degradation of long-lived proteins labeled with [14C]leucine. This induced degradation can be suppressed by lysosomal inhibitors, confirming its mediation through the lysosomal pathway. semanticscholar.org Furthermore, studies using proteasome inhibitors have helped to delineate the roles of the two major degradation systems. nih.gov For example, in isolated rat skeletal muscle, the use of proteasome inhibitors like belactosin A and C demonstrated a decrease in total proteolysis, which was measured by the release of amino acids after labeling with L-[1-14C]leucine. cuni.czresearchgate.net

The following table summarizes the effects of different inhibitors on protein degradation, as measured by this compound-based assays in various experimental systems.

| Experimental System | Inhibitor | Pathway Targeted | Observed Effect on Protein Degradation |

| Cultured Hepatocytes | Lysosomal Inhibitors (e.g., monomethylamine, E64d, pepstatin) | Autophagy-Lysosomal Pathway | Suppression of nutrient deprivation-induced protein degradation. semanticscholar.org |

| Isolated Rat Skeletal Muscle (EDL and SOL) | Proteasome Inhibitors (Belactosin A and C) | Ubiquitin-Proteasome System | Decreased total proteolysis. cuni.czresearchgate.net |

| Aging Fibroblasts | - | General Degradation | Aging cells showed a reduced capacity to degrade damaged proteins compared to young cells. uts.edu.au |

Analysis of Net Protein Balance and Turnover in Experimental Systems

This compound is extensively used to determine the net protein balance, which is the difference between the rates of protein synthesis and protein degradation. This analysis is crucial for understanding metabolic states in various physiological and pathological conditions. The kinetic modeling of this compound flux provides quantitative data on whole-body and tissue-specific protein turnover.

In human studies, a constant infusion of L-[1-14C]leucine allows for the calculation of leucine oxidation, nonoxidative leucine disposal (an index of protein synthesis), and endogenous leucine flux (an index of proteolysis). nih.gov By measuring the appearance of 14CO2 from the decarboxylation of this compound, researchers can quantify the rate of leucine oxidation. The remaining portion of the leucine flux that is not oxidized is directed towards protein synthesis. cabidigitallibrary.org

Studies in humans have demonstrated that increasing the availability of amino acids can shift the net protein balance from negative to positive. nih.gov This is achieved through both a stimulation of protein synthesis and an inhibition of protein degradation. For instance, during amino acid infusion in healthy men, a marked suppression of leucine release from splanchnic and leg tissues was observed, indicating an inhibition of proteolysis in these areas. diabetesjournals.orgnih.gov

In animal models, such as rats, single injections of L-[1-14C]leucine have been validated as a method to estimate whole-body protein synthesis and degradation rates. nih.gov These studies have provided detailed insights into the dynamics of protein metabolism. For example, in growing rats, the rates of whole-body protein synthesis, accretion, and degradation were estimated to be 3.51, 0.90, and 2.61 g/day , respectively, using the L-[1-14C]leucine injection method. nih.gov

The table below presents findings from various studies that utilized this compound to assess net protein balance and turnover.

| Experimental System | Condition | Key Findings on Protein Turnover |

| Healthy Human Subjects | Graded hyperaminoacidemia | Increased amino acid availability led to a less negative and eventually positive net leucine balance, primarily by stimulating protein synthesis and suppressing proteolysis. nih.gov |

| Post-absorptive Dogs (Hindlimb) | Basal state | The rate of protein degradation (987 +/- 285 nmol of phenylalanine/min) exceeded the rate of protein synthesis (644 +/- 250 nmol of phenylalanine/min), resulting in a net release of amino acids. portlandpress.com |

| Growing Rats | Single L-[1-14C]leucine injection | Estimated whole-body protein synthesis at 3.51 g/day and degradation at 2.61 g/day . nih.gov |

| Conscious Adult Rats (Brain) | Basal state | Regional variations in protein synthesis were observed, with gray matter having approximately twice the rate of white matter. nih.gov |

| Human Kidney | Postabsorptive state | Protein degradation was about 40% higher than synthesis, resulting in a negative protein balance. karger.com |

These research findings underscore the utility of this compound as a powerful tool for dissecting the components of protein turnover. The ability to quantify both synthesis and degradation allows for a comprehensive understanding of how net protein balance is regulated in different tissues and in response to various interventions.

Applications of 1 14c Leucine in Non Clinical Biological Systems Research

Muscle Protein Metabolism Research

(1-14C)Leucine is a cornerstone in studies investigating the intricate balance of protein synthesis and degradation in muscle tissue. Its application in both in vivo animal models and in vitro/ex vivo preparations has provided profound insights into the regulation of muscle mass.

Regulation of Skeletal Muscle Protein Turnover in Animal Models

In animal models, this compound is instrumental in quantifying the impact of various physiological and pathological states on skeletal muscle protein turnover. For instance, studies in obese Zucker rats have utilized [1-¹⁴C]-leucine to demonstrate that despite increased whole-body protein synthesis, these animals exhibit lower muscle mass, pointing to complex regulatory mechanisms in obesity. plos.orgnih.gov Research on the effects of the drug clofibrate (B1669205) in rats showed that it increased the oxidation of branched-chain amino acids, including leucine (B10760876), in muscle, leading to increased protein degradation. nih.gov This was evidenced by an increased expiration of ¹⁴CO₂ after injection of [1-¹⁴C]leucine. nih.gov Such studies are crucial for understanding conditions associated with muscle wasting. nih.gov

Hormonal and Nutritional Modulators of Muscle Protein Dynamics in vitro/ex vivo

In vitro and ex vivo models, such as isolated rat hemidiaphragms, have been pivotal in dissecting the direct effects of hormones and nutrients on muscle protein metabolism. Early studies demonstrated that leucine itself can stimulate protein synthesis and inhibit protein degradation in a dose-dependent manner. researchgate.netresearchgate.net For example, increasing the concentration of leucine in the incubation medium was shown to increase the incorporation of other radiolabeled amino acids into muscle proteins, suggesting a direct regulatory role for leucine. researchgate.net The effects of hormones like insulin (B600854) on leucine metabolism have also been extensively studied, revealing its role in promoting the oxidation of L-[1-14C]leucine. researchgate.net Furthermore, research on the effects of growth hormone in eels, using [14C]leucine, has indicated its protein anabolic action in both liver and muscle. nih.gov

Hepatic Protein and Amino Acid Metabolism Investigations

The liver plays a central role in amino acid metabolism, and this compound is a key tool for unraveling its complex functions. Studies using perfused rat liver models have elucidated the liver's response to various metabolic conditions. For instance, in a state of acidosis, the liver demonstrates increased rates of proteolysis, protein synthesis, and amino acid utilization, as measured by the metabolism of [1-14C]leucine. researchgate.net Research in rats treated with tumor necrosis factor-alpha (TNF-α) or endotoxin (B1171834) showed increased whole-body leucine turnover and oxidation. physiology.org However, in the isolated perfused liver of these rats, there was a decrease in the oxidation of α-keto[1-¹⁴C]isocaproate (a metabolite of leucine), suggesting a complex interplay between systemic and organ-specific responses during inflammatory states. physiology.org Furthermore, studies on starved rats have shown that while whole-body proteolysis and protein synthesis decrease, the liver exhibits a net release of branched-chain amino acids. researchgate.net

Cerebral Protein Synthesis Research in Animal Models

The brain, a highly metabolic organ, relies on a steady rate of protein synthesis to maintain its function. The quantitative autoradiographic L-[1-14C]leucine method has been a valuable technique for measuring regional rates of cerebral protein synthesis (rCPS) in animal models. nih.govnih.goveur.nl This method allows for the detailed examination of how various genetic and pathological conditions affect brain protein metabolism. For example, in a mouse model of phenylketonuria, this technique revealed a significant reduction in cerebral protein synthesis throughout the brain. nih.gov Similarly, studies in a mouse model of Tuberous Sclerosis Complex have used this method to confirm decreased rates of cerebral protein synthesis. eneuro.org Research in fetal sheep using [¹⁴C]leucine autoradiography has provided insights into the high rates of brain protein synthesis during development, which are associated with processes like myelination. physiology.org

Investigating Protein Metabolism in Other Organ Systems (e.g., Kidney, Adipose Tissue)

The application of this compound extends beyond muscle, liver, and brain to other vital organ systems. In vitro studies using tissue slices from sheep have shown that the kidney and adipose tissue are also significant sites of leucine catabolism. researchgate.net For instance, starvation was found to reduce leucine catabolism in all tissues examined except for the kidney. researchgate.net Radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies in rats using ¹⁴C-leucine have identified the distribution of leucine and its metabolites in various tissues, including the kidney, liver, and adipose tissue, providing a comprehensive view of its metabolic fate. nih.gov

Microbial Protein Synthesis and Carbon Utilization Studies in Environmental Contexts

In environmental microbiology, this compound incorporation is a widely used method to estimate bacterial production and protein synthesis in aquatic systems. researchgate.netasm.org This technique allows researchers to assess the role of bacteria in carbon cycling and nutrient dynamics. Studies in mesohumic lakes have used [¹⁴C]leucine to measure bacterial production, demonstrating its responsiveness to changes in phytoplankton production. researchgate.net The method's reliability has been confirmed in both oxic and anoxic lake waters. nih.gov Research has shown that the addition of extracellular leucine can inhibit the biosynthesis of leucine by marine bacterial assemblages, highlighting the regulatory feedback mechanisms in microbial communities. asm.org

| Research Area | Key Findings with this compound | Organism/System |

| Muscle Protein Metabolism | Clofibrate increases muscle protein degradation by enhancing leucine oxidation. nih.gov | Rat |

| Leucine directly stimulates muscle protein synthesis and inhibits degradation. researchgate.netresearchgate.net | Rat hemidiaphragm (in vitro) | |

| Obesity in Zucker rats leads to complex changes in protein turnover. plos.orgnih.gov | Rat | |

| Hepatic Protein Metabolism | Acidosis increases hepatic proteolysis, protein synthesis, and amino acid utilization. researchgate.net | Perfused rat liver |

| TNF-α and endotoxin increase whole-body leucine turnover but decrease hepatic oxidation of its ketoacid. physiology.org | Rat | |

| Starvation leads to a net release of branched-chain amino acids from the liver. researchgate.net | Rat | |

| Cerebral Protein Synthesis | Phenylketonuria model shows reduced cerebral protein synthesis. nih.gov | Mouse |

| Tuberous Sclerosis Complex model confirms decreased cerebral protein synthesis. eneuro.org | Mouse | |

| High rates of brain protein synthesis are observed during fetal development. physiology.org | Sheep | |

| Other Organ Systems | Kidney and adipose tissue are significant sites of leucine catabolism. researchgate.net | Sheep (in vitro) |

| ADME studies reveal the distribution of leucine and its metabolites in various tissues. nih.gov | Rat | |

| Microbial Protein Synthesis | Bacterial production in lakes is linked to phytoplankton activity. researchgate.net | Mesohumic lake water |

| Leucine incorporation is a reliable measure of bacterial growth in oxic and anoxic waters. nih.gov | Lake water |

Advanced Computational and Data Analysis for 1 14c Leucine Tracer Studies

Kinetic Modeling for Intracellular and Whole-Body Metabolic Flux Estimation

Kinetic modeling is a cornerstone of (1-14C)Leucine tracer studies, allowing researchers to estimate the rates of metabolic processes, or fluxes, at both the whole-body and intracellular levels. These models are mathematical representations of the physiological processes governing leucine's fate in the body.

Whole-Body Models:

At the whole-body level, compartmental models are frequently used to describe the movement of this compound between different metabolic pools. nih.gov A common approach involves a multi-compartment model that includes pools for leucine (B10760876), its transaminated product α-ketoisocaproate (KIC), and bicarbonate. nih.gov Data for these models are typically generated by infusing this compound and measuring the specific activity of leucine and KIC in the plasma, as well as the appearance of 14CO2 in expired air. nih.govnih.gov

These models can estimate key parameters of whole-body protein metabolism, including:

Leucine turnover (Flux): The rate at which leucine becomes available to tissues from both dietary intake and protein breakdown. plos.org

Leucine oxidation: The rate at which leucine is irreversibly lost through catabolism. nih.gov

Non-oxidative leucine disposal: An indirect measure of the rate of whole-body protein synthesis. nih.gov

One widely used equation to calculate whole-body protein synthesis (S) is: S = C * F / (1-F) , where 'C' represents urea (B33335) N plus ammonia (B1221849) N excretion and 'F' is the fraction of the infused [1-14C]leucine that is not oxidized. nih.gov

Intracellular Models:

Understanding metabolic processes within the cell requires more complex models. A significant challenge is determining the specific activity of the true precursor for protein synthesis, which is leucyl-tRNA. nih.gov Studies have shown that the specific activity of intracellular free leucine can be diluted by unlabeled leucine from protein breakdown, a process known as recycling. pnas.orgphysiology.org

To address this, researchers have developed models that account for this intracellular dilution. These models often involve measuring the specific activity of KIC, which is thought to be in rapid equilibrium with the intracellular leucine pool and a better indicator of the precursor pool specific activity than plasma leucine. nih.govphysiology.org By using reciprocal pool specific activities (e.g., measuring [14C]KIC during a [1-14C]Leucine infusion), researchers can obtain more accurate estimates of intracellular leucine metabolism. sci-hub.ru

Advanced models may incorporate data from multiple tracers to simultaneously assess different aspects of metabolism. nih.gov For instance, combining this compound with a 15N-labeled amino acid allows for the simultaneous determination of the kinetics of two different amino acids. physiology.org

Table 1: Example of Parameters Estimated from a Whole-Body this compound Kinetic Model

| Parameter | Description | Typical Units |

| Leucine Flux | Rate of appearance of leucine into the plasma | µmol/kg/hr |

| Leucine Oxidation | Rate of irreversible loss of leucine to CO2 | µmol/kg/hr |

| Non-oxidative Leucine Disposal | Rate of leucine incorporation into protein | µmol/kg/hr |

Mathematical Corrections for Isotope Recirculation and Endogenous Pool Dilution

The accuracy of metabolic parameters derived from this compound tracer studies is highly dependent on applying appropriate mathematical corrections for two key phenomena: isotope recirculation and endogenous pool dilution.

Isotope Recirculation:

Following the administration of this compound, the labeled tracer and its metabolic products, such as 14CO2 and labeled proteins, are distributed throughout the body. Over time, the breakdown of these labeled proteins can release this compound back into the circulation, a process known as isotope recirculation. This re-entry of the tracer can lead to an underestimation of the true rate of protein breakdown if not properly accounted for.

Correcting for recirculation often involves complex multi-compartmental models that explicitly include a pathway for the return of the label from the protein pool to the free amino acid pool. The rate constants for these models are estimated by fitting the model to the time course of tracer concentrations in plasma and expired air.

Endogenous Pool Dilution:

A more immediate challenge is the dilution of the tracer's specific activity within the tissue before it reaches the site of protein synthesis. The specific activity of this compound in the plasma is not necessarily the same as that of the leucyl-tRNA, the direct precursor for protein synthesis. This is because the intracellular free leucine pool is a mixture of labeled leucine from the plasma and unlabeled leucine derived from the breakdown of intracellular proteins. pnas.orgphysiology.org This is often referred to as the dilution of the precursor pool. pnas.org

To correct for this, several approaches have been developed:

Use of α-ketoisocaproate (KIC) as a surrogate: As KIC is formed from leucine within the cell, its specific activity is considered to be a better representative of the intracellular leucine specific activity than plasma leucine itself. nih.govphysiology.org Therefore, measuring the specific activity of plasma [14C]KIC is a common strategy to correct for endogenous pool dilution. physiology.org

Arterial-Venous (A-V) balance method: This technique involves measuring the specific activity of this compound and its metabolites in the arterial blood entering a specific tissue (like a limb) and the venous blood leaving it. nih.gov This allows for the calculation of net amino acid balance and tracer uptake, providing a more direct measure of tissue-specific metabolism. nih.gov

Reciprocal labeling: This approach uses the transaminated product that is reciprocal to the infused tracer to better reflect intracellular events. sci-hub.ru

The degree of dilution can be significant. For example, in the brain, it has been estimated that a substantial portion of the leucine in the precursor pool for protein synthesis is derived from protein breakdown. researchgate.net

Table 2: Illustrative Data on the Impact of Endogenous Pool Dilution

| Measurement Pool | Hypothetical Specific Activity (dpm/µmol) | Implication |

| Plasma Leucine | 1000 | May overestimate the true precursor specific activity. |

| Plasma KIC | 800 | Considered a better reflection of the intracellular precursor pool. |

| Leucyl-tRNA (Direct Measurement) | 750 | The "gold standard" but technically challenging to obtain. |

Statistical Validation and Interpretation of Tracer-Derived Metabolic Parameters

Statistical Validation:

The parameters estimated from kinetic models are subject to uncertainty. Statistical methods are crucial to quantify this uncertainty and assess the goodness-of-fit of the model to the experimental data.

Common statistical approaches include:

Coefficient of Variation (CV): This is used to assess the variability and reproducibility of the measurements. nih.gov

Goodness-of-fit tests: These tests, such as the chi-squared test, are used to evaluate how well the model's predictions match the observed data.

Parameter identifiability analysis: This ensures that the model parameters can be uniquely and reliably estimated from the available data. nih.gov

Sensitivity analysis: This examines how sensitive the model outputs are to changes in the parameter values, helping to identify the most critical parameters in the model.

Interpretation of Metabolic Parameters:

Once the metabolic parameters have been statistically validated, they must be interpreted in the context of the physiological state being studied. For example, an increase in leucine oxidation might indicate a shift towards amino acid catabolism, while an increase in non-oxidative leucine disposal would suggest an anabolic state with increased protein synthesis. nih.gov

It is important to consider the limitations of the model and the assumptions made in its development. For instance, whole-body models provide an integrated view of metabolism but cannot pinpoint the contribution of individual tissues. nih.gov Conversely, tissue-specific models, while more detailed, may not capture the complex interplay between different organs.

Furthermore, the choice of tracer and the specific labeled position can influence the results. While [1-14C]Leucine is widely used, other isotopes like 13C and 2H are also employed, and the metabolic fate of the label can differ depending on its position in the molecule. karger.com

Table 3: Example of Interpreting Changes in Leucine Kinetic Parameters

| Observed Change | Potential Physiological Interpretation |

| Increased Leucine Flux | Increased protein breakdown or increased dietary leucine absorption. |

| Increased Leucine Oxidation | Shift towards using amino acids as an energy source. |

| Increased Non-oxidative Leucine Disposal | Increased rate of whole-body protein synthesis. |

| Decreased Endogenous Leucine Flux | Inhibition of whole-body protein breakdown. nih.gov |

Future Research Directions and Unexplored Avenues for 1 14c Leucine Applications

Synergistic Integration with Multi-Omics Technologies

The future of metabolic research using (1-14C)Leucine is intricately linked to its integration with multi-omics platforms, including proteomics, metabolomics, and transcriptomics. This synergy allows researchers to move beyond measuring bulk metabolic rates to understanding how leucine (B10760876) metabolism influences global cellular networks and pathways. researchgate.netbiorxiv.org A multi-omics approach provides a more comprehensive view of a disease or biological state, enabling deeper insights into the molecular pathways that underlie the condition. biorxiv.org

By combining this compound tracing with proteomics, researchers can correlate changes in protein synthesis rates with the expression levels of specific proteins and the activation state of signaling pathways. For instance, an integrated analysis of proteomic and metabolomic data in rat liver tissues identified significantly perturbed pathways in metabolic syndrome, including the metabolism of valine, leucine, and isoleucine. plos.org Such studies can pinpoint key regulatory proteins and enzymes whose expression or modification is tied to shifts in leucine flux.

Similarly, combining this compound tracing with metabolomics allows for the simultaneous tracking of the radiolabel into a wide array of downstream metabolites. This can reveal previously unappreciated metabolic fates of leucine's carbon skeleton and its contribution to other metabolic pools, such as the synthesis of cholesterol or ketone bodies. plos.orgresearchgate.net Studies in turbot, for example, have used integrated metabolomics and proteomics to show how dietary leucine and lysine (B10760008) affect not only protein synthesis but also tryptophan metabolism and arginine biosynthesis. frontiersin.org This integrated view is crucial for building a complete picture of cellular responses to nutritional and pathological stimuli. researchgate.netnih.gov

Future research will likely focus on developing platforms that seamlessly integrate these data layers. For example, a study could use this compound to quantify protein synthesis changes in response to a drug, while proteomics identifies the affected proteins and metabolomics tracks the drug's impact on leucine catabolism and energy production.

| Omics Technology | Synergistic Application with this compound | Potential Research Insight | Reference Example |

|---|---|---|---|

| Proteomics | Correlate protein synthesis rates with the abundance of specific proteins and post-translational modifications. | Identify key regulatory nodes (e.g., kinases, transcription factors) that link leucine metabolism to cellular functions. | Investigating metabolic syndrome mechanisms in rat liver. plos.org |

| Metabolomics | Trace the 14C label from leucine into a broad spectrum of downstream metabolites. | Uncover novel metabolic fates of leucine and its contribution to interconnected pathways (e.g., TCA cycle, ketogenesis). | Analyzing amino acid metabolism in turbot liver. frontiersin.org |

| Transcriptomics | Link changes in leucine metabolic flux to the expression levels of genes encoding metabolic enzymes and transporters. | Elucidate the transcriptional regulatory networks that govern leucine homeostasis. | Studying cellular dynamics in Yarrowia lipolytica. researchgate.net |

Development of Novel Isotopic Tracing Methodologies and Compartmental Models

While this compound has been a workhorse for estimating protein synthesis, its full potential can be unlocked through the development of more sophisticated kinetic models. snmjournals.orgnih.gov Early models often made simplifying assumptions, but future methodologies aim to capture the complex dynamics of leucine trafficking and metabolism with greater precision. nih.gov

A key area of development is the creation of multi-compartment models that more accurately reflect the physiological reality of leucine distribution. nih.gov For example, a comprehensive model for leucine kinetics was developed that includes ten distinct compartments, accounting for leucine, its ketoacid metabolite α-ketoisocaproate (KIC), and bicarbonate pools. nih.gov Such models can better distinguish between intracellular and extracellular amino acid pools, and more precisely estimate the fraction of leucine derived from protein breakdown versus plasma uptake. snmjournals.orgeneuro.org The ability to resolve these different pools is critical, as the specific activity of the true precursor for protein synthesis (leucyl-tRNA) often differs from that of plasma leucine. cambridge.org

Future models will likely incorporate data from multiple tracers simultaneously (e.g., combining this compound with stable isotopes like L-[1-13C]leucine or 15N-labeled amino acids) to resolve fluxes through intersecting pathways. nih.govkarger.com This approach allows for a more robust and internally consistent analysis of whole-body and tissue-specific metabolism. karger.com Furthermore, advancements in analytical techniques will enable the measurement of isotopic enrichment in smaller and more specific pools, providing richer datasets for parameterizing these complex models. The ultimate goal is to develop dynamic models that can predict how metabolic fluxes change over time in response to various perturbations.

| Model Type | Key Features | Advantage over Simpler Models | Reference |

|---|---|---|---|

| Two-Tissue Compartment Model | Estimates the fraction of leucine from plasma incorporated into proteins (λ). Accounts for endogenous leucine from proteolysis. | Corrects for underestimation of protein synthesis rates that occurs when ignoring the endogenous leucine pool. | snmjournals.org |

| Ten-Compartment Model | Resolves 4 leucine, 3 α-ketoisocaproate (KIC), and 3 bicarbonate compartments. | Defines intracellular fluxes, including appearance from protein breakdown, oxidation, and protein incorporation, with high precision. | nih.gov |

| Autoradiographic L-[1-14C]leucine Method | Allows simultaneous determination of protein synthesis rates across multiple brain regions. | Provides high spatial resolution for assessing regional differences in protein metabolism. | eneuro.org |

Refinement of In Vitro and Ex Vivo Systems for Mechanistic Elucidation of Leucine Metabolism

To dissect the fundamental molecular mechanisms of leucine metabolism, researchers rely on controlled in vitro (cell culture) and ex vivo (isolated tissues) systems. Future research in this area will focus on refining these systems to better recapitulate the complex environment of a whole organism while still allowing for precise experimental manipulation with tracers like this compound.

In vitro studies using cultured cells have been instrumental in showing how leucine and its metabolites regulate key cellular processes. For instance, experiments with rat hemidiaphragms demonstrated that leucine can stimulate protein synthesis, an effect that is independent of new RNA synthesis. jci.org Studies on sheep tissues have used this compound to measure the rates of its conversion to 4-methyl-2-oxo[1-14C]pentanoate and its subsequent oxidation, revealing that skeletal muscle is a major site of leucine catabolism. researchgate.netnih.gov These studies showed that starvation significantly alters the pattern of leucine metabolism, increasing the release of its transaminated product. researchgate.netnih.gov

The next generation of in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, offers exciting new avenues. These models can better mimic the tissue architecture and multicellular interactions found in vivo. Using this compound in these advanced systems will allow researchers to study leucine metabolism in a more physiologically relevant context, for example, to investigate nutrient exchange between different cell types within a single culture.

Ex vivo systems, such as perfused organs or tissue slices, provide an intermediate level of complexity. Studies using perfused sheep hind limbs or isolated rat muscle preparations with this compound can elucidate the direct effects of hormones or nutrients on muscle protein turnover without the confounding systemic variables present in vivo. Research has shown that tissues like adipose tissue are also capable of substantial leucine metabolism. researchgate.netnih.gov Refinements in perfusion techniques and culture media will improve the viability and physiological function of these tissues over longer experimental periods, enabling the study of both acute and chronic adaptations in leucine metabolism.

| System | Tissue/Cell Type | Finding with this compound | Reference |

|---|---|---|---|

| In Vitro (Tissue Slices/Fibre Bundles) | Sheep Muscle, Adipose, Liver, Kidney | Skeletal muscle is a primary site of leucine catabolism; starvation increases the release of 4-methyl-2-oxo-[1-14C]pentanoate. | researchgate.net, nih.gov |

| In Vitro (Hemidiaphragms) | Rat Muscle | Leucine directly stimulates protein synthesis, as measured by incorporation of other radiolabeled amino acids like [14C]lysine. | jci.org |

| Ex Vivo (Hippocampal Slices) | Mouse Brain | Used to indicate changes in protein synthesis rates in models of neurological disease (Tuberous Sclerosis Complex). | eneuro.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.